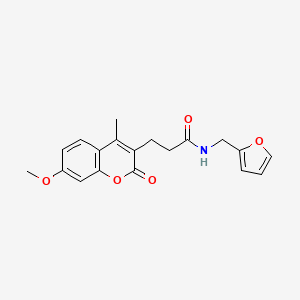

N-(2-furylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Description

N-(2-furylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic compound featuring a coumarin (chromen-2-one) core substituted with a methoxy group at position 7 and a methyl group at position 2. The propanamide side chain is functionalized with a 2-furylmethyl group. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula |

C19H19NO5 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide |

InChI |

InChI=1S/C19H19NO5/c1-12-15-6-5-13(23-2)10-17(15)25-19(22)16(12)7-8-18(21)20-11-14-4-3-9-24-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,21) |

InChI Key |

FMEQBSXDOPIBFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the following steps:

Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the furan is acylated with an appropriate acyl chloride.

Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the furan-chromenone intermediate with a suitable amine under amide coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The chromenone moiety can be reduced to form dihydrochromenones.

Substitution: The methoxy group on the chromenone can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of dihydrochromenones.

Substitution: Formation of substituted chromenones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the propanamide side chain or the coumarin core:

Compound 1 : N-[(3,4-dimethoxyphenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide (D144-1159)

- Substituents : 3,4-Dimethoxyphenylmethyl group.

- Key Differences : Replaces the furylmethyl group with an electron-rich aromatic system.

- The dimethoxy phenyl group may enhance interactions with aromatic residues in enzyme binding pockets .

Compound 2 : 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

- Substituents : 2-Fluoro-biphenyl-4-yl group.

- Key Differences : Biphenyl system with fluorine substitution.

- Implications : Fluorine’s electron-withdrawing effect may improve metabolic stability and binding affinity. The biphenyl group adds steric bulk, possibly limiting access to certain targets .

Compound 3 : N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

- Substituents : 2-Fluorophenethyl group and 7-hydroxy coumarin core.

- Key Differences : Hydroxyl group at position 7 instead of methoxy.

- Implications : Higher polarity due to the hydroxyl group, improving solubility but reducing blood-brain barrier penetration. The fluorophenethyl group may enhance selectivity for fluorophilic binding sites .

Compound 4 : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

- Substituents: Thiazolidinone-furan hybrid.

- Key Differences: Thiazolidinone ring replaces the propanamide chain.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

| Property | Target Compound | Compound 1 (D144-1159) | Compound 2 | Compound 3 |

|---|---|---|---|---|

| Molecular Weight | ~389 g/mol | ~411 g/mol | ~407 g/mol | ~385 g/mol |

| LogP (Estimated) | 2.8–3.2 | 3.5–4.0 | 3.0–3.5 | 2.5–3.0 |

| Hydrogen Bond Donors | 1 (amide NH) | 1 (amide NH) | 1 (amide NH) | 2 (amide NH + hydroxyl) |

| Key Functional Groups | Furan, Methoxy | Dimethoxyphenyl | Fluorobiphenyl | Fluorophenethyl, Hydroxyl |

| Potential Bioactivity | Anticancer, Enzyme inhibition | Kinase inhibition | Anti-inflammatory | Antioxidant, Antimicrobial |

Biological Activity

N-(2-furylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | [Pending] |

This compound features a furylmethyl moiety linked to a chromenone structure, which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are primarily attributed to the presence of the chromenone structure, which can scavenge free radicals and reduce oxidative stress in biological systems.

Anticancer Properties

Several studies have explored the anticancer potential of chromenone derivatives. For instance, derivatives with similar structural features have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanisms often involve modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in disease progression. For example, it may inhibit enzymes involved in inflammatory processes or those that contribute to cancer metastasis.

Case Studies

- In Vitro Studies : A study conducted on a series of chromenone derivatives demonstrated that certain modifications could enhance cytotoxicity against breast cancer cells (MCF-7) while maintaining low toxicity towards normal cells.

- Animal Models : In vivo studies using animal models showed that administration of chromenone derivatives led to reduced tumor growth rates compared to controls, suggesting potential for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, thus inhibiting proliferation.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.

Research Findings Summary

| Study Type | Findings |

|---|---|

| In Vitro | Significant inhibition of cancer cell proliferation |

| In Vivo | Reduced tumor size in animal models |

| Mechanistic Studies | Induction of apoptosis and cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.